molecular formula C16H31N2O8P B13842927 Oseltamivir-d5 Phosphate

Oseltamivir-d5 Phosphate

Cat. No.: B13842927
M. Wt: 415.43 g/mol
InChI Key: POPJIXMLXGJJOV-CSOJZAOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oseltamivir-d5 Phosphate is a deuterated form of Oseltamivir Phosphate, an antiviral neuraminidase inhibitor used for the treatment and prophylaxis of influenza viruses A and B . The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oseltamivir Phosphate typically involves a ten-step process starting from (-)-shikimic acid . The main steps include:

  • Protection of hydroxyl groups.
  • Formation of the cyclohexene ring.
  • Introduction of the amino group.
  • Formation of the ester linkage.
  • Phosphorylation to form the phosphate ester.

Industrial Production Methods

Industrial production of Oseltamivir Phosphate involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of specific catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

Oseltamivir-d5 Phosphate undergoes various chemical reactions, including:

    Oxidation: Conversion to its active form, Oseltamivir Carboxylate.

    Reduction: Not commonly involved in its metabolic pathway.

    Substitution: Involves the replacement of functional groups during synthesis.

Common Reagents and Conditions

    Oxidation: Typically involves the use of hepatic esterases.

    Substitution: Utilizes reagents like acyl chlorides and amines under controlled conditions.

Major Products

The primary product of this compound metabolism is Oseltamivir Carboxylate, which is the active form of the drug .

Scientific Research Applications

Oseltamivir-d5 Phosphate is extensively used in scientific research for:

    Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of the drug.

    Metabolic Pathway Analysis: To study the metabolic transformations and identify metabolites.

    Drug Interaction Studies: To evaluate potential interactions with other drugs.

    Antiviral Research: To develop and test new antiviral therapies

Mechanism of Action

Oseltamivir-d5 Phosphate exerts its antiviral effects by inhibiting the activity of the viral neuraminidase enzyme. This enzyme is crucial for the release of new viral particles from infected cells. By blocking neuraminidase, the drug prevents the spread of the virus within the respiratory tract .

Comparison with Similar Compounds

Similar Compounds

    Zanamivir: Another neuraminidase inhibitor used for influenza treatment.

    Peramivir: An intravenous neuraminidase inhibitor.

    Laninamivir: A long-acting neuraminidase inhibitor.

Uniqueness

Oseltamivir-d5 Phosphate is unique due to its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic studies. Compared to other neuraminidase inhibitors, it is available in oral form, making it more convenient for patients .

Properties

Molecular Formula

C16H31N2O8P

Molecular Weight

415.43 g/mol

IUPAC Name

hydroperoxy-oxido-oxophosphanium;molecular hydrogen;1,1,2,2,2-pentadeuterioethyl (3S,4R,5R)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate

InChI

InChI=1S/C16H28N2O4.HO4P.H2/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-4-5(2)3;/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H;1H/t13-,14+,15-;;/m1../s1/i3D3,7D2;;

InChI Key

POPJIXMLXGJJOV-CSOJZAOSSA-N

Isomeric SMILES

[HH].[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C[C@@H]([C@@H]([C@@H](C1)N)NC(=O)C)OC(CC)CC.OO[P+](=O)[O-]

Canonical SMILES

[HH].CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OO[P+](=O)[O-]

Origin of Product

United States

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